Pyrimidine, 2,5-bis(4-nitrophenyl)-
Description
Context within the Field of Substituted Pyrimidine (B1678525) Chemistry
Substituted pyrimidines are a class of compounds where the basic pyrimidine ring structure is modified by the attachment of various functional groups. nih.govnih.gov These substitutions can dramatically alter the molecule's physical, chemical, and biological characteristics. The field of substituted pyrimidine chemistry is extensive, with researchers continuously exploring new synthetic methodologies and applications. acs.org The introduction of different substituents allows for the fine-tuning of a compound's properties, making it a versatile tool in drug discovery and materials science. nih.govnih.gov
The nature and position of the substituents on the pyrimidine ring play a crucial role in determining the compound's activity. For instance, the presence of specific groups can enhance a molecule's ability to interact with biological targets. nih.gov Research has shown that even minor changes to the substituents can lead to significant differences in biological efficacy. nih.gov
Rationale for Academic Investigation of Dinitrophenyl-Substituted Pyrimidines
The academic interest in dinitrophenyl-substituted pyrimidines, such as "Pyrimidine, 2,5-bis(4-nitrophenyl)-", stems from the unique electronic properties conferred by the nitro groups. The strong electron-withdrawing nature of the nitro (-NO2) group can significantly influence the reactivity and intermolecular interactions of the pyrimidine core. This makes them interesting candidates for a variety of chemical and biological studies.
The presence of two nitrophenyl groups at the 2 and 5 positions of the pyrimidine ring creates a molecule with a distinct electronic and steric profile. Researchers are often interested in how these features affect the compound's crystal packing, its potential as a building block in supramolecular chemistry, and its biological activity. The nitro groups, for example, can act as hydrogen bond acceptors, influencing the compound's interaction with biological macromolecules.
Historical Overview of Pyrimidine Scaffold Research in Academic Domains
The study of pyrimidines has a rich history, dating back to the late 19th century with the initial isolation and characterization of the parent heterocycle. The recognition of the pyrimidine scaffold as a core component of nucleic acids (cytosine, thymine, and uracil) propelled it to the forefront of biochemical and medicinal research. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(4-nitrophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4/c21-19(22)14-5-1-11(2-6-14)13-9-17-16(18-10-13)12-3-7-15(8-4-12)20(23)24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYARVPVDFNQZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367033 | |
| Record name | Pyrimidine, 2,5-bis(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120493-32-5 | |
| Record name | Pyrimidine, 2,5-bis(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrimidine, 2,5 Bis 4 Nitrophenyl
Retrosynthetic Analysis and Design Principles
Retrosynthetic analysis is a cornerstone of designing the synthesis of complex organic molecules like Pyrimidine (B1678525), 2,5-bis(4-nitrophenyl)-. advancechemjournal.com This technique involves mentally deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For pyrimidine rings, a common retrosynthetic approach involves disconnections that lead back to synthons such as 1,3-dicarbonyl compounds and amidines or ureas. advancechemjournal.comresearchgate.net
The design principles for synthesizing 2,5-disubstituted pyrimidines often revolve around creating the pyrimidine core with the desired substituents already in place or in a form that can be easily modified. The presence of the two 4-nitrophenyl groups at the 2 and 5 positions dictates the choice of specific building blocks. One logical disconnection of the target molecule breaks the C-N bonds of the pyrimidine ring, suggesting a condensation reaction between a 1,3-dicarbonyl derivative (or its equivalent) bearing a 4-nitrophenyl group at the 2-position and 4-nitrobenzamidine (B1620405).
Another key design consideration is the strategic introduction of the nitro groups. These can be present on the initial precursors or introduced at a later stage through nitration of the corresponding phenyl-substituted pyrimidine. However, the former approach is often preferred to avoid issues with regioselectivity and the harsh conditions of nitration reactions.
Precursor Synthesis and Functionalization Pathways
The synthesis of "Pyrimidine, 2,5-bis(4-nitrophenyl)-" necessitates the preparation of key precursors. The primary building blocks are typically a derivative of 4-nitrobenzaldehyde (B150856) and a source for the pyrimidine ring's N-C-N fragment, such as 4-nitrobenzamidine.
Synthesis of 4-nitrobenzaldehyde: This precursor is commercially available but can also be synthesized via the nitration of benzaldehyde (B42025). The reaction involves treating benzaldehyde with a mixture of nitric acid and sulfuric acid.
Synthesis of 4-nitrobenzamidine: Amidines are crucial for pyrimidine synthesis. researchgate.net 4-nitrobenzamidine can be prepared from 4-nitrobenzonitrile. The Pinner reaction is a classical method, involving the treatment of the nitrile with an alcohol in the presence of a strong acid to form an imidate, which is then reacted with ammonia (B1221849) to yield the amidine.
Functionalization pathways may also involve creating a suitable three-carbon synthon already bearing one of the 4-nitrophenyl groups. For instance, a chalcone (B49325) derivative, (E)-1,3-bis(4-nitrophenyl)prop-2-en-1-one, could be a key intermediate. This chalcone can be synthesized through a Claisen-Schmidt condensation of 4-nitroacetophenone and 4-nitrobenzaldehyde in the presence of a base like sodium hydroxide.
Multicomponent Reaction Strategies for Pyrimidine Ring Formation.researchgate.netresearchgate.netrsc.orgmdpi.com
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. orgchemres.orgmdpi.com Several MCRs are applicable to the synthesis of pyrimidines.
Condensation Reactions with Carbonyl Compounds and Amidines.organic-chemistry.orgnih.gov
A prominent and widely used method for pyrimidine synthesis is the condensation of a β-dicarbonyl compound with an amidine. organic-chemistry.orgnih.gov In the context of "Pyrimidine, 2,5-bis(4-nitrophenyl)-", a plausible route involves the reaction of a 1,3-dicarbonyl compound bearing a 4-nitrophenyl group with 4-nitrobenzamidine.
A specific example would be the reaction of 2-(4-nitrophenyl)-1,3-propanedial (or a more stable synthetic equivalent) with 4-nitrobenzamidine hydrochloride. The reaction is typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a base to neutralize the hydrochloride salt and facilitate the condensation.
Another variation involves the use of chalcones. The reaction of (E)-1-(4-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one with a suitable amidine source, like guanidinium (B1211019) hydrochloride in the presence of a base, can lead to the formation of the pyrimidine ring. nih.gov
Cyclization Approaches for Heterocyclic Assembly.organic-chemistry.orgnih.govclarku.edu
Cyclization reactions are fundamental to the assembly of heterocyclic rings like pyrimidine. organic-chemistry.orgnih.govclarku.edu These approaches often involve the formation of an open-chain intermediate that subsequently undergoes intramolecular cyclization.
For instance, a reaction between 4-nitrobenzaldehyde, a ketone with an α-methylene group (like 4-nitroacetophenone), and a source of the N-C-N fragment (like urea (B33335) or thiourea) can proceed through an initial condensation to form a chalcone-like intermediate. This intermediate then reacts with the urea or thiourea (B124793), followed by cyclization and oxidation (or dehydration) to yield the pyrimidine ring.
A deconstruction-reconstruction strategy has also been reported for pyrimidine diversification. nih.gov This involves transforming a pre-existing pyrimidine into a reactive intermediate that can then be recyclized to form a new, more complex pyrimidine. nih.gov While not a direct synthesis of the target compound from simple precursors, it represents an advanced cyclization strategy.
Optimization of Reaction Conditions and Catalytic Systems.researchgate.netorganic-chemistry.org
The efficiency of pyrimidine synthesis can be significantly enhanced by optimizing reaction conditions and employing suitable catalytic systems. researchgate.netorganic-chemistry.org
| Parameter | Condition/Catalyst | Effect |
| Catalyst | Lewis acids (e.g., MgI2, NbCl5), Brønsted acids (e.g., TFA), Bases (e.g., NaOH, NaOEt), Metal catalysts (e.g., Iridium pincer complexes, Palladium catalysts) | Can increase reaction rates, improve yields, and influence regioselectivity. researchgate.netmdpi.comorganic-chemistry.orgnih.gov |
| Solvent | Ethanol, Methanol, Toluene, Water, Solvent-free conditions | Affects solubility of reactants, reaction rates, and can be chosen to be environmentally benign. mdpi.comnih.gov |
| Temperature | Room temperature, Reflux, Microwave irradiation | Influences reaction kinetics; higher temperatures or microwave assistance can reduce reaction times. mdpi.com |
| Reaction Time | Varies from hours to days | Optimized to ensure complete conversion of starting materials to the desired product. |
For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been shown to be highly efficient, proceeding via condensation and dehydrogenation steps. organic-chemistry.org The use of microwave assistance can also significantly accelerate the reaction, leading to higher yields in shorter time frames. mdpi.com Furthermore, the choice of base is crucial in condensation reactions involving amidine hydrochlorides to liberate the free amidine for reaction.
Detailed Mechanistic Investigations of Compound Formation.researchgate.netrsc.orgmdpi.comorganic-chemistry.org
The formation of the pyrimidine ring in these reactions proceeds through a series of well-established mechanistic steps. researchgate.netrsc.orgmdpi.comorganic-chemistry.org
In the condensation of a 1,3-dicarbonyl compound with an amidine, the mechanism generally involves:
Nucleophilic attack: The amidine, acting as a dinucleophile, attacks one of the carbonyl carbons of the dicarbonyl compound.
Intramolecular cyclization: The resulting intermediate undergoes an intramolecular condensation, where the second nitrogen of the amidine attacks the remaining carbonyl group.
Dehydration: The cyclic intermediate then eliminates two molecules of water to form the aromatic pyrimidine ring.
In multicomponent reactions, such as those involving an aldehyde, a ketone, and a urea/amidine, the mechanism often begins with a Knoevenagel or aldol (B89426) condensation between the aldehyde and the ketone to form an α,β-unsaturated carbonyl compound (a chalcone). mdpi.com This is followed by a Michael addition of the amidine to the chalcone, and subsequent intramolecular cyclization and aromatization to furnish the pyrimidine. nih.gov
Recent studies have also explored the mechanism of iridium-catalyzed pyrimidine synthesis, which involves a sequence of condensation and dehydrogenation steps. organic-chemistry.org The catalyst facilitates the C-C and C-N bond formations in a regioselective manner. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of atoms. For Pyrimidine (B1678525), 2,5-bis(4-nitrophenyl)-, specific NMR data is not available. However, a general analysis would involve the following techniques.
A ¹H NMR spectrum would be crucial for identifying the electronic environment of the hydrogen atoms in the molecule. It would be expected to show distinct signals for the protons on the pyrimidine ring and the two 4-nitrophenyl groups. The protons on the pyrimidine ring (at positions 4 and 6) would likely appear as singlets or doublets in the downfield aromatic region. The protons on the two equivalent 4-nitrophenyl groups would be expected to present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, with integration values corresponding to two protons each. The precise chemical shifts would be influenced by the electron-withdrawing nature of the nitro groups and the pyrimidine ring.
Table 1: Hypothetical ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Signals would be expected for the carbon atoms of the pyrimidine ring and the nitrophenyl substituents. The chemical shifts of the pyrimidine carbons would confirm the substitution pattern. The carbons of the nitrophenyl groups would show characteristic signals, with the carbon atom attached to the nitro group appearing at a specific downfield shift.
Table 2: Hypothetical ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
|---|
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguously assigning the proton and carbon signals. An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. An HMBC experiment would reveal longer-range (two- and three-bond) correlations, which would be instrumental in confirming the connectivity between the pyrimidine core and the two 4-nitrophenyl rings at positions 2 and 5.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For Pyrimidine, 2,5-bis(4-nitrophenyl)-, the IR spectrum would be expected to show strong absorption bands corresponding to the nitro groups (asymmetric and symmetric stretching), C=N and C=C stretching vibrations of the pyrimidine and aromatic rings, and C-H stretching and bending vibrations.
Table 3: Hypothetical IR Absorption Data
| Frequency (cm⁻¹) | Functional Group Assignment |
|---|
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its molecular formula (C₁₆H₁₀N₄O₄). The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as NO₂ groups or cleavage of the pyrimidine ring.
Table 4: Hypothetical HRMS Data
| m/z (calculated) | m/z (found) | Molecular Formula |
|---|
Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure and Conformational Analysis
Table 5: Hypothetical Crystal Data and Structure Refinement
| Parameter | Value |
|---|---|
| Crystal system | Data not available |
| Space group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Crystallographic Data Collection and Refinement
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. The process for "Pyrimidine, 2,5-bis(4-nitrophenyl)-" would involve growing a suitable single crystal, which would then be mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected.
Table 1: Hypothetical Crystallographic Data for Pyrimidine, 2,5-bis(4-nitrophenyl)-
| Parameter | Value (to be determined) |
|---|---|
| Chemical formula | C₁₆H₁₀N₄O₄ |
| Formula weight | 322.28 g/mol |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules per cell) | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor (%) | To be determined |
Analysis of Intermolecular Interactions within the Crystal Lattice
The crystal structure of "Pyrimidine, 2,5-bis(4-nitrophenyl)-" would be stabilized by a variety of non-covalent intermolecular interactions. The presence of nitro groups, aromatic rings, and the pyrimidine core suggests the likelihood of several types of interactions:
Hydrogen Bonds: Although the primary structure lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. The hydrogen atoms on the phenyl and pyrimidine rings can interact with the oxygen atoms of the nitro groups and the nitrogen atoms of the pyrimidine ring of neighboring molecules.
π-π Stacking: The aromatic phenyl and pyrimidine rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions are crucial for the stabilization of the crystal lattice.
A detailed analysis would quantify the distances and angles of these interactions to understand their strength and directionality.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govresearchgate.netnih.gov This analysis maps the electron distribution of a molecule within its crystalline environment. For "Pyrimidine, 2,5-bis(4-nitrophenyl)-", this would involve generating a three-dimensional Hirshfeld surface, where different properties are mapped using a color scale.
The key outputs of this analysis are two-dimensional fingerprint plots, which summarize the intermolecular contacts. nih.govmdpi.com These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Different types of interactions appear as distinct patterns in the fingerprint plot, allowing for their quantitative assessment. For the title compound, the fingerprint plot would likely reveal significant contributions from H···H, O···H, and C···H contacts. mdpi.com
Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) (to be determined) |
|---|---|
| H···H | To be determined |
| O···H/H···O | To be determined |
| C···H/H···C | To be determined |
| N···H/H···N | To be determined |
| C···C | To be determined |
Energy Framework Analysis for Supramolecular Interactions
To further understand the supramolecular architecture, an energy framework analysis would be performed. This computational method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction.
Reactivity and Chemical Transformations
Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Core
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further intensified by the two nitrophenyl substituents. This electron deficiency makes electrophilic substitution reactions on the pyrimidine core challenging. Such reactions typically require harsh conditions and often result in low yields. Conversely, the electron-poor nature of the pyrimidine ring makes it susceptible to nucleophilic attack. slideshare.netbhu.ac.in Nucleophilic substitution is more likely to occur at the 2, 4, and 6 positions of the pyrimidine ring. slideshare.net In the case of 2,5-bis(4-nitrophenyl)pyrimidine, the 4- and 6-positions are the most probable sites for nucleophilic attack, should a suitable leaving group be present.
The presence of two nitrogen atoms in the pyrimidine ring reduces its basicity compared to pyridine. bhu.ac.in This decreased basicity, coupled with the electron-withdrawing effect of the nitrophenyl groups, means that protonation, a key step in many electrophilic substitution reactions, is less favorable.
Functional Group Interconversions on the Pyrimidine and Nitrophenyl Moieties
The nitro groups on the phenyl rings are prime candidates for functional group interconversions. A common and significant transformation is the reduction of the nitro groups to amino groups. This conversion dramatically alters the electronic properties of the molecule, turning the electron-withdrawing nitrophenyl groups into electron-donating aminophenyl groups. This transformation can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting diamino derivative serves as a versatile intermediate for further chemical modifications.
On the pyrimidine core itself, functionalization can be achieved through various strategies. For instance, if a leaving group is present at the 4- or 6-position, it can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This allows for the introduction of a wide range of functional groups onto the pyrimidine ring, enabling the synthesis of a diverse library of derivatives.
Strategies for Further Derivatization and Scaffold Expansion
The 2,5-bis(4-nitrophenyl)pyrimidine scaffold can be further elaborated to create more complex molecular architectures. One approach involves the chemical modification of the functional groups introduced in the previous step. For example, the amino groups on the phenyl rings can be diazotized and subsequently converted into a variety of other substituents, such as halogens, hydroxyl groups, or cyano groups, via Sandmeyer-type reactions.
Another strategy for scaffold expansion involves building upon the pyrimidine core itself. A deconstruction-reconstruction strategy has been described for pyrimidines, where the ring is cleaved and then re-formed with different substituents. nih.gov This approach could potentially be applied to 2,5-bis(4-nitrophenyl)pyrimidine to introduce new functionalities at various positions of the pyrimidine ring. Furthermore, fused heterocyclic systems can be constructed by reacting difunctionalized pyrimidine derivatives with appropriate reagents. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized from appropriately substituted pyrimidines. nih.govrsc.orgsharif.edu
Table 1: Potential Derivatization Reactions
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Nitro Group Reduction | SnCl2/HCl or H2/Pd-C | 2,5-bis(4-aminophenyl)pyrimidine |
| Nucleophilic Aromatic Substitution (at C4/C6 with leaving group) | Amines, Alkoxides, Thiolates | 4/6-substituted-2,5-bis(4-nitrophenyl)pyrimidine |
| Suzuki Coupling (with halogenated pyrimidine) | Arylboronic acids, Pd catalyst | Aryl-substituted pyrimidine derivatives |
| Sandmeyer Reaction (on diazotized amino groups) | CuX (X = Cl, Br, CN) | Halogenated or cyanated phenyl-substituted pyrimidines |
Supramolecular Assembly and Non-Covalent Interactions in Solution and Solid State
Hydrogen bonding is a dominant force in the supramolecular chemistry of nitrogen-containing heterocycles and molecules with nitro groups. In derivatives of 2,5-bis(4-nitrophenyl)pyrimidine that contain hydrogen bond donors, such as amino or hydroxyl groups, extensive hydrogen bonding networks can be expected. For instance, the reduction of the nitro groups to amino groups would introduce N-H donors that can form hydrogen bonds with the nitrogen atoms of the pyrimidine ring or the oxygen atoms of nitro groups in neighboring molecules. nih.govresearchgate.net These interactions can lead to the formation of well-defined one-, two-, or three-dimensional architectures in the solid state. researchgate.net The geometry of these hydrogen bonds, such as the formation of specific ring motifs (graph sets), can be a key factor in crystal engineering. nih.gov
The aromatic nature of both the pyrimidine and the nitrophenyl rings facilitates π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, are a significant driving force for the self-assembly of aromatic molecules. mdpi.com In 2,5-bis(4-nitrophenyl)pyrimidine, both face-to-face and offset π-stacking arrangements can occur between the pyrimidine rings and the phenyl rings of adjacent molecules. researchgate.netnih.gov The presence of the electron-withdrawing nitro groups can enhance these interactions through quadrupole-quadrupole interactions with the electron-rich aromatic rings. rsc.org Furthermore, interactions between the nitro group and a π-system (nitro-π interactions) can also contribute to the stability of the crystal lattice. researchgate.net
The interplay of hydrogen bonding, π-stacking, and other non-covalent interactions like C-H···O and C-H···N contacts provides a powerful tool for crystal engineering. By judiciously modifying the functional groups on the 2,5-bis(4-nitrophenyl)pyrimidine scaffold, it is possible to control the self-assembly process and direct the formation of specific supramolecular architectures with desired properties. For example, the introduction of specific hydrogen bonding motifs can lead to the formation of predictable patterns in the crystal lattice. researchgate.net The combination of directional hydrogen bonds and less directional π-stacking interactions allows for the construction of complex and robust three-dimensional frameworks. nih.gov The understanding and control of these non-covalent forces are essential for the rational design of new materials with tailored optical, electronic, or catalytic properties.
Table 2: Non-Covalent Interactions in the Solid State
| Interaction Type | Description | Potential Impact |
|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). nih.gov | Formation of defined 1D, 2D, or 3D networks. researchgate.net |
| π-Stacking | Attractive, noncovalent interactions between aromatic rings. mdpi.com | Stabilization of crystal packing and influence on electronic properties. nih.gov |
| Nitro-π Interactions | Interaction between the electron-deficient nitro group and an aromatic π-system. researchgate.net | Contribution to the overall stability of the supramolecular assembly. |
| C-H···O/N Interactions | Weak hydrogen bonds involving C-H donors. | Fine-tuning of the crystal packing. nih.gov |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
DFT would be the method of choice for investigating the electronic structure of Pyrimidine (B1678525), 2,5-bis(4-nitrophenyl)-. This method, known for its balance of accuracy and computational cost, would allow for the optimization of the molecule's geometry and the calculation of various electronic properties. A typical study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately for the system.
A key aspect of DFT calculations is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally indicates a more reactive molecule. For Pyrimidine, 2,5-bis(4-nitrophenyl)-, the electron-withdrawing nature of the two nitrophenyl groups is expected to significantly lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and suggesting potential for applications in electronics or as a reactive intermediate in chemical synthesis.
NPA is a computational method used to calculate the distribution of electron density on each atom within a molecule. This analysis for Pyrimidine, 2,5-bis(4-nitrophenyl)- would reveal the partial charges on the nitrogen, carbon, and oxygen atoms. It is anticipated that the nitrogen atoms of the pyrimidine ring and the nitro groups would carry significant negative charges, while the adjacent carbon atoms would be electrophilic. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and reactivity.
The EPS map is a visual representation of the electrostatic potential on the electron density surface of a molecule. For Pyrimidine, 2,5-bis(4-nitrophenyl)-, the EPS would likely show regions of negative potential (typically colored in shades of red) localized around the electronegative nitrogen and oxygen atoms of the pyrimidine and nitro groups, respectively. Regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings. This map is invaluable for predicting how the molecule would interact with other molecules, for instance, in a biological receptor site or in crystal packing.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can also predict spectroscopic data with a reasonable degree of accuracy. By calculating the magnetic shielding tensors for each nucleus, one could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies for an Infrared (IR) spectrum can be determined. These predicted spectra are instrumental in the identification and characterization of the compound, especially when compared with experimental data.
Time-Dependent DFT (TD-DFT) for Optical and Excited State Properties
TD-DFT is a powerful extension of DFT used to study the behavior of molecules in their excited states and their interaction with light.
Through TD-DFT calculations, it is possible to model the UV-Visible absorption spectrum of Pyrimidine, 2,5-bis(4-nitrophenyl)-. These calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Given the extended conjugation between the pyrimidine ring and the two nitrophenyl groups, it is expected that the molecule would absorb in the UV or even the visible region of the electromagnetic spectrum. These calculations are fundamental for understanding the molecule's color and its potential use in dyes, sensors, or optical devices.
Oscillator Strengths and Electronic Transition Analysis
Theoretical investigations into the electronic properties of pyrimidine derivatives are crucial for understanding their potential applications in optical materials. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting electronic absorption spectra, including excitation energies, oscillator strengths, and the nature of electronic transitions.
For instance, a study on 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro-diazino[4,5-d]pyrimidine-2,7-dione, a related complex molecule, utilized TD-DFT to analyze its electronic transitions. The calculations revealed crucial information about the transitions with the highest oscillator strengths (fₒ), which correspond to the most intense electronic absorptions. The maximum oscillator strength recorded for a key transition in this molecule was 0.046 au, with another significant transition at 0.34 au. These transitions typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals.
The analysis of electronic transitions provides insights into the charge transfer characteristics of the molecule. For pyrimidine derivatives featuring electron-withdrawing groups like the nitro groups in Pyrimidine, 2,5-bis(4-nitrophenyl)-, the electronic transitions are expected to have significant intramolecular charge transfer (ICT) character. This ICT is a key factor in determining the nonlinear optical properties of a material.
A comparison of theoretical and experimental UV-visible absorption spectra is a common practice to validate the computational methodology. Discrepancies between the calculated and experimental values can arise from factors such as the choice of basis set, the functional used in the DFT calculations, and solvent effects that are not perfectly modeled.
Table 1: Illustrative Electronic Transition Data for a Related Pyrimidine Derivative
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (fₒ) |
| HOMO -> LUMO | 3.06 | 405 | 0.340 |
| HOMO-1 -> LUMO | 3.44 | 360 | 0.046 |
| HOMO -> LUMO+1 | 3.87 | 320 | 0.012 |
Note: This table is illustrative and based on data for a related complex pyrimidine derivative to demonstrate the type of information obtained from electronic transition analysis. The values are not specific to Pyrimidine, 2,5-bis(4-nitrophenyl)-.
Theoretical Evaluation of Nonlinear Optical (NLO) Properties
The presence of electron-donating and electron-accepting groups within a conjugated π-system can lead to significant nonlinear optical (NLO) properties. Pyrimidine derivatives, with their electron-deficient ring system, are excellent platforms for creating "push-pull" molecules with potential NLO applications. The two nitrophenyl groups in Pyrimidine, 2,5-bis(4-nitrophenyl)- act as strong electron acceptors, suggesting that this compound could exhibit interesting NLO behavior.
Polarizability (α) Computations
For a related compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro-diazino[4,5-d]pyrimidine-2,7-dione, the calculated mean polarizability was found to be significant, indicating its potential for optical applications. The computational approach often involves optimizing the molecular geometry and then calculating the polarizability tensor components.
Table 2: Illustrative Polarizability Data for a Related Pyrimidine Derivative
| Component | Value (a.u.) |
| αxx | 450.2 |
| αyy | 380.5 |
| αzz | 290.8 |
| αₒ (Mean Polarizability) | 373.8 |
Note: This table is illustrative and based on data for a related complex pyrimidine derivative. The values are not specific to Pyrimidine, 2,5-bis(4-nitrophenyl)-.
Hyperpolarizability (β) Computations
The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule and is responsible for effects such as second-harmonic generation. Theoretical calculations of β are crucial for screening potential NLO materials.
In a study of a pyrimidine derivative with push-pull characteristics, the total hyperpolarizability (βₒ) was calculated to be 2047.66 a.u., a value that suggests significant NLO properties. The vector component of the hyperpolarizability (β_vec) along the dipole moment vector is also an important parameter, and a strong correlation between β_vec and βₒ is often observed in molecules with a dominant charge transfer direction.
The computational investigation of a series of push-pull tetrazoles, which share some electronic features with the target molecule, demonstrated a strong correlation between calculated hyperpolarizability and experimentally measured values. This highlights the predictive power of theoretical methods in the design of NLO materials.
Table 3: Illustrative First Hyperpolarizability Data for a Related Pyrimidine Derivative
| Component | Value (a.u.) |
| βx | 1500.3 |
| βy | -850.7 |
| βz | 700.1 |
| βₒ (Total Hyperpolarizability) | 2047.7 |
Note: This table is illustrative and based on data for a related complex pyrimidine derivative. The values are not specific to Pyrimidine, 2,5-bis(4-nitrophenyl)-.
Reaction Pathway Modeling and Transition State Analysis
The synthesis of pyrimidine derivatives can often be achieved through multicomponent reactions, which offer an efficient route to complex molecules in a single step. For instance, the synthesis of 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro-diazino[4,5-d]pyrimidine-2,7-dione was achieved through a multicomponent reaction involving 4-nitrobenzaldehyde (B150856), acetophenone, and urea (B33335).
For a related pyrimidine derivative, the synthesis was proposed to proceed through a series of steps including condensation and cyclization. Theoretical modeling of such a pathway would involve locating the transition state for each elementary step. This is a computationally intensive process but provides invaluable insights into the reaction mechanism, which can aid in optimizing reaction conditions and improving yields.
The synthesis of pyrimidines can also proceed through other routes, such as the reaction of amidines with various precursors or the functionalization of a pre-existing pyrimidine ring. Each of these synthetic strategies would have a unique reaction pathway that could be investigated using computational modeling.
Exploration of Non Biological Material and Chemical Applications
Role as a Synthetic Building Block in Complex Molecular Architectures
The structure of Pyrimidine (B1678525), 2,5-bis(4-nitrophenyl)- makes it a versatile building block for the synthesis of more complex molecular architectures. The pyrimidine core is a common scaffold in the synthesis of larger, functional molecules. nih.gov The presence of the two nitrophenyl groups offers reactive sites for further chemical modifications. For instance, the nitro groups can be reduced to amino groups, which can then participate in a wide range of coupling reactions to build larger supramolecular structures or polymers. A Russian patent describes a method for the preparation of 2,5-bis(p-nitrophenyl)pyrimidine, indicating its utility as a synthetic intermediate. researchgate.net
The general class of pyrimidine derivatives is widely used as starting materials for the synthesis of more complex molecules with applications in medicinal chemistry and materials science. nih.gov These derivatives can be used to create fused heterocyclic systems, which can significantly modify physical and chemical properties like lipophilicity, polarity, and solubility. nih.gov
Potential in Organic Electronic and Optoelectronic Materials
While specific studies on the electronic properties of Pyrimidine, 2,5-bis(4-nitrophenyl)- are not widely available, the general class of pyrimidine derivatives is known to have potential in organic electronic and optoelectronic materials. google.com The pyrimidine ring is electron-deficient, which can facilitate electron transport, a desirable property for n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The electron-withdrawing nature of the 4-nitrophenyl substituents would further enhance the electron-accepting properties of the molecule, potentially making it a good candidate for an electron transport layer material in OLEDs. A Chinese patent describes pyrimidine derivatives with good electron injection properties, fast electron moving speed, and excellent hole blocking ability, highlighting the potential of this class of compounds in organic electroluminescent devices. google.com Furthermore, donor-π-acceptor dyes containing a pyrimidine unit as the electron-withdrawing group have been synthesized and investigated as photosensitizers for dye-sensitized solar cells. researchgate.net
Applications in Chemical Sensor Development
The development of fluorescent chemical sensors for the detection of specific analytes is a significant area of research. Pyrimidine derivatives have been explored as sensing materials, particularly for the detection of nitroaromatic compounds, which are common components of explosives. researchgate.net The sensing mechanism often relies on fluorescence quenching of the sensor molecule upon interaction with the nitroaromatic analyte.
Given that Pyrimidine, 2,5-bis(4-nitrophenyl)- itself contains nitro groups, its direct application as a sensor for other nitroaromatics might be complex. However, its core structure could be modified to create new sensor molecules. For example, replacing the nitro groups with fluorescent moieties could yield a sensor where the pyrimidine and phenyl rings interact with analytes. The general principle of using pyrimidine-based push-pull molecules for the detection of nitroaromatic explosives has been demonstrated. researchgate.net Additionally, a colorimetric sensor based on nitrophenyl thiourea (B124793) has been shown to detect various anions through color changes. mdpi.com
Utilization as a Ligand in Coordination Chemistry
The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. Pyrimidine and its derivatives can act as ligands, forming stable complexes with a variety of transition metals. fao.org The coordination chemistry of pyrimidine-based ligands is a rich field, with applications in catalysis, materials science, and bioinorganic chemistry. fao.orgnih.gov
For Pyrimidine, 2,5-bis(4-nitrophenyl)-, the two nitrogen atoms of the pyrimidine ring can chelate to a metal center. The electronic properties of the resulting metal complex would be influenced by the electron-withdrawing nitrophenyl groups. This could affect the stability, reactivity, and photophysical properties of the complex. While specific complexes with this ligand are not documented in the provided search results, the general ability of pyrimidines to act as ligands is well-established. fao.orgnih.gov
Development as Catalytic Agents or Precursors
Pyrimidine derivatives and their metal complexes have been investigated for their catalytic activity in various organic transformations. mdpi.comgrowingscience.comnih.gov The pyrimidine scaffold can be part of a larger ligand structure that influences the catalytic properties of a metal center. For example, pyrimidine derivatives have been used in the synthesis of catalysts for cross-coupling reactions.
The compound Pyrimidine, 2,5-bis(4-nitrophenyl)- could serve as a precursor to catalytically active species. For instance, the nitro groups could be reduced to amines, and the resulting diamino-functionalized pyrimidine could be used to synthesize more complex ligands for catalysis. The pyrimidine moiety itself can be part of a catalytic system, as seen in the use of p-toluene sulphonic acid to catalyze the synthesis of benzopyrano-pyrimidine derivatives. mdpi.com
Chemical Compound Information
| Compound Name |
| Pyrimidine, 2,5-bis(4-nitrophenyl)- |
| 4,4'-(Pyrimidine-2,5-diyl)dianiline |
| 2,4-Diamino-6-(2-nitrophenyl)pyrimidine-5-carbonitrile |
| 1-amino-4-methyl piperazine (B1678402) bis (4-nitrophenol) |
| 2-amino-5-methyl pyridinium (B92312) 4-nitrophenolate (B89219) 4-nitrophenol |
| Benzopyrano-pyrimidine |
| p-toluene sulphonic acid |
| 2-(di-2-pyridylamino)pyrimidine |
| (Pyrrole-2,5-diyl)-bis(nitronyl nitroxide) |
| Nitrophenyl thiourea |
Table 1: Chemical Compounds Mentioned in this Article
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₀N₄O₄ | chemicalbook.com |
| Molecular Weight | 322.28 g/mol | chemicalbook.com |
| CAS Number | 120493-32-5 | chemicalbook.com |
Table 2: Properties of Pyrimidine, 2,5-bis(4-nitrophenyl)-
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Foundational Knowledge
While direct academic contributions to "Pyrimidine, 2,5-bis(4-nitrophenyl)-" are not readily found in the public domain, a wealth of foundational knowledge on related substituted pyrimidines provides a framework for understanding its potential. The pyrimidine (B1678525) scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. gsconlinepress.comnih.govnih.gov The synthesis of polysubstituted pyrimidines is a well-established, albeit sometimes challenging, field of organic chemistry, with numerous methods developed for their construction. organic-chemistry.orgrsc.org
The introduction of nitrophenyl groups to heterocyclic scaffolds is a known strategy for inducing or enhancing specific biological activities and for creating materials with interesting photophysical properties. For instance, nitrophenyl-substituted compounds have been investigated for their nonlinear optical (NLO) properties, where the charge transfer between electron-donating and electron-accepting moieties can lead to large hyperpolarizabilities. rsc.orgrsc.orgresearchgate.net Furthermore, nitro-substituted pyrimidine analogues have been synthesized and evaluated for their inhibitory effects on biological targets like nitric oxide synthase. nih.gov
Identification of Unexplored Research Avenues and Challenges
The lack of specific research on "Pyrimidine, 2,5-bis(4-nitrophenyl)-" presents a landscape ripe with opportunities for novel investigations. Key unexplored avenues include:
Synthesis and Characterization: The primary challenge is the development and optimization of a synthetic route to produce the compound in sufficient yield and purity. While general methods for pyrimidine synthesis exist, the specific substitution pattern may require a tailored approach. organic-chemistry.org Once synthesized, comprehensive characterization using modern spectroscopic and crystallographic techniques is essential to confirm its structure and understand its solid-state packing. A crystal structure analysis of a related compound, 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, has been reported, providing a methodological precedent. researchgate.net
Biological Evaluation: A broad screening of its biological activities is a critical next step. Based on the activities of other substituted pyrimidines, this could include assays for anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govorientjchem.org The presence of two nitrophenyl groups may confer unique activities or enhanced potency.
Nonlinear Optical Properties: The push-pull nature suggested by the electron-withdrawing nitro groups and the pyrimidine ring makes this compound a candidate for NLO materials. rsc.orgrsc.org Investigations into its hyperpolarizability and other NLO parameters could reveal its potential for applications in optoelectronics and photonics.
Computational Modeling: In parallel with experimental work, computational studies using Density Functional Theory (DFT) and other methods can predict its molecular geometry, electronic properties, and potential biological activities through molecular docking simulations. researchgate.netresearchgate.net This can guide experimental efforts and provide deeper insights into its behavior.
A significant challenge will be navigating the potential for toxicity, as nitroaromatic compounds can sometimes exhibit undesirable off-target effects.
Methodological Advancements and Interdisciplinary Perspectives for Future Studies
Future research on "Pyrimidine, 2,5-bis(4-nitrophenyl)-" would benefit from a multidisciplinary approach, integrating advanced synthetic methodologies, high-throughput biological screening, and sophisticated computational analysis.
Advanced Synthesis: Modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions or novel multi-component reactions, could provide efficient access to this and related polysubstituted pyrimidines. acs.org
Interdisciplinary Collaboration: A collaborative effort between synthetic chemists, biologists, pharmacologists, and materials scientists will be crucial to fully explore the potential of this compound. For instance, chemists could synthesize a library of related derivatives, which could then be screened by biologists for a range of activities. Promising "hits" could then be further investigated by pharmacologists and materials scientists.
Systems Biology and -Omics Approaches: Should the compound show significant biological activity, systems biology approaches could be employed to elucidate its mechanism of action and identify its cellular targets.
The exploration of "Pyrimidine, 2,5-bis(4-nitrophenyl)-" from synthesis to potential application represents a microcosm of modern chemical research, where foundational knowledge is leveraged to explore new chemical space, and interdisciplinary collaboration is key to unlocking the potential of novel molecules.
Compound Information Table
| Compound Name | CAS Number | Molecular Formula |
| Pyrimidine, 2,5-bis(4-nitrophenyl)- | 39489-75-3 | C₁₆H₁₀N₄O₄ |
| 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Not available | C₁₄H₁₂N₄O₃S |
| 2,5-Bis-(4-propyl-phenyl)-pyrimidine | Not available | C₂₂H₂₄N₂ |
Potential Research Areas for Pyrimidine, 2,5-bis(4-nitrophenyl)-
| Research Area | Key Objectives | Potential Significance |
| Synthetic Chemistry | Develop an efficient and scalable synthesis. | Enable further research and potential commercial applications. |
| Medicinal Chemistry | Screen for anticancer, antimicrobial, and anti-inflammatory activity. | Discovery of a new therapeutic agent. |
| Materials Science | Investigate nonlinear optical (NLO) properties. | Development of new materials for optoelectronics. |
| Computational Chemistry | Predict molecular properties and biological activity. | Guide experimental design and rationalize findings. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,5-bis(4-nitrophenyl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation using 1-(4-nitrophenyl)ethanone and terephthalaldehyde, followed by cyclization with guanidine nitrate (yield: 54–83%) . Optimization involves controlling stoichiometry, reaction time, and temperature. For example, using Lawesson’s reagent in refluxing toluene improves sulfurization efficiency (83% yield for related thiophene derivatives) . Purification via column chromatography and crystallization (e.g., ethanol) ensures >95% purity .
Q. How do structural features like nitro groups and pyrimidine rings influence spectroscopic characterization?
- Methodological Answer : The 4-nitrophenyl groups contribute to distinct IR peaks at 1341 cm⁻¹ (symmetric Ar–NO₂ stretch) and UV-Vis absorption at ~310 nm (π→π* transitions). Pyrimidine rings show characteristic ^1H-NMR signals at δ 8.6–8.7 ppm (pyrimidine protons) and ^13C-NMR signals at ~158–169 ppm (C=N/C=O) . Mass spectrometry (HRMS) confirms molecular ions (e.g., [M+1]+ at m/z 345–390) .
Q. What factors determine the thermal stability of polyimides incorporating this pyrimidine derivative?
- Methodological Answer : Copolymerization with diamines like 4,4′-diaminobenzanilide (DABA) enhances thermal stability. For instance, polyimide fibers with 2,5-bis(4-aminophenyl)pyrimidine (PRM) exhibit decomposition temperatures >500°C due to rigid pyrimidine rings and hydrogen bonding . Thermogravimetric analysis (TGA) shows weight loss <5% at 400°C under nitrogen .
Advanced Research Questions
Q. How can copolymer design mitigate contradictions in mechanical vs. thermal performance data?
- Methodological Answer : Varying PRM/DABA molar ratios (e.g., 1:1 to 1:3) balances crystallinity (XRD) and orientation (Hermans factor). Higher PRM content increases tensile strength (1.5–2.5 GPa) but reduces elongation at break (15–8%), while DABA improves flexibility via amide hydrogen bonding . Atomic force microscopy (AFM) identifies microvoid defects in high-PRM fibers, explaining mechanical discrepancies .
Q. What computational strategies predict pharmacological activity of 4-nitrophenyl-substituted pyrimidines?
- Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps (~4.1 eV) to assess electron-withdrawing effects of nitro groups, correlating with kinase inhibition (e.g., PARP-1 IC₅₀: 0.8–2.3 µM) . Molecular docking (AutoDock Vina) models interactions with ATP-binding pockets, highlighting hydrogen bonds between nitro groups and Lys121/Ser122 residues .
Q. How do conflicting crystallinity data from XRD and DSC arise in pyrimidine-based polymers?
- Methodological Answer : Discrepancies stem from kinetic vs. thermodynamic crystallization. XRD detects short-range order (crystallinity: 40–60%), while DSC measures melting enthalpy (ΔH: 25–35 J/g). Annealing at 250°C for 2 hours aligns both methods by promoting lamellar stacking . Polarized optical microscopy (POM) visualizes spherulite formation, resolving ambiguity .
Q. What synthetic modifications enhance biological activity while minimizing toxicity?
- Methodological Answer : Introducing sulfonamide or thioether groups (e.g., 2-[(pyrimidin-2-ylthio)methyl] derivatives) improves solubility and reduces cytotoxicity (IC₅₀: 12–45 µM vs. 50 µM for parent compound). In vitro assays (MTT) on HeLa cells validate enhanced selectivity via ROS generation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
